2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene derivative linked to an oxirane (epoxide) group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane typically involves multiple steps. One common approach starts with the preparation of 3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one, which is then subjected to a Wittig–Horner reaction to introduce the desired substituents . This is followed by a highly stereoselective hydrogenation to form the endo derivative . The final step involves acylation with an appropriate reagent to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: Reduction reactions can target the naphthalene moiety, converting it to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Peracids, such as m-chloroperbenzoic acid (mCPBA), are commonly used.
Properties
CAS No. |
55328-99-9 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(3-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyloxymethyl)oxirane |
InChI |
InChI=1S/C15H18O2/c1-2-13-10-4-6-11(7-5-10)15(13)14(3-1)17-9-12-8-16-12/h1-3,10-12H,4-9H2 |
InChI Key |
CGPJAGILPZJQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C2C(=CC=C3)OCC4CO4 |
Origin of Product |
United States |
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